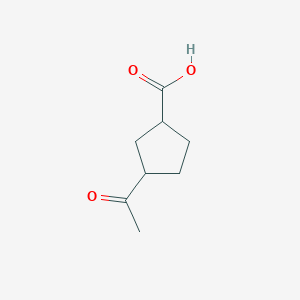
3-Acetylcyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetylcyclopentane-1-carboxylic acid is an organic compound characterized by a cyclopentane ring substituted with an acetyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Acetylcyclopentane-1-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 3-acetylcyclopentanol using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions . Another method includes the hydrolysis of 3-acetylcyclopentanone oxime, which can be prepared by the reaction of 3-acetylcyclopentanone with hydroxylamine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The choice of oxidizing agent and reaction conditions is optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-Acetylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
Oxidation: Diketones and other oxidized derivatives.
Reduction: Alcohols and hydrocarbons.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
3-Acetylcyclopentane-1-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-acetylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The acetyl group can undergo enzymatic reactions, leading to the formation of active metabolites that interact with cellular components . The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarboxylic acid: Similar structure but lacks the acetyl group.
3-Cyclopentenecarboxylic acid: Contains a double bond in the cyclopentane ring.
Cyclohexanecarboxylic acid: Similar structure but with a six-membered ring.
Uniqueness
3-Acetylcyclopentane-1-carboxylic acid is unique due to the presence of both an acetyl group and a carboxylic acid group on a cyclopentane ring.
Properties
CAS No. |
214531-78-9 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
3-acetylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c1-5(9)6-2-3-7(4-6)8(10)11/h6-7H,2-4H2,1H3,(H,10,11) |
InChI Key |
AFIXJKKTUDGNLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCC(C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


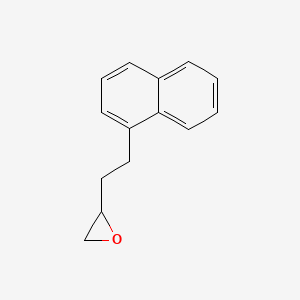
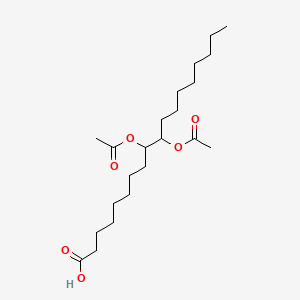
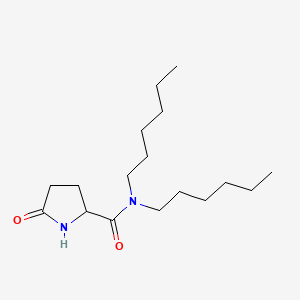
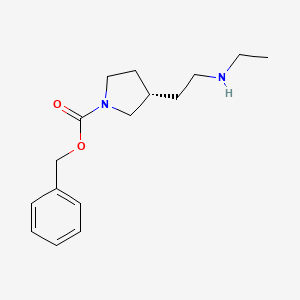

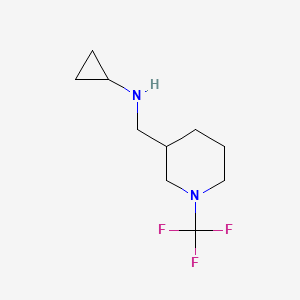
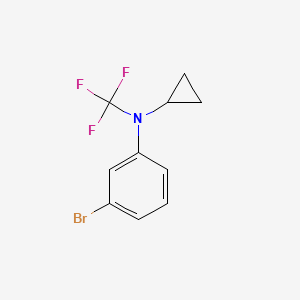
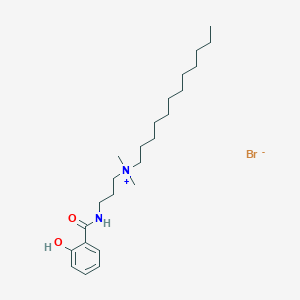
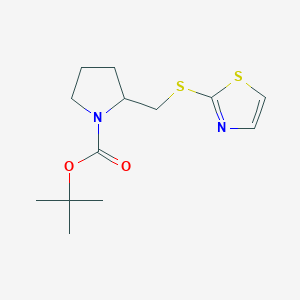
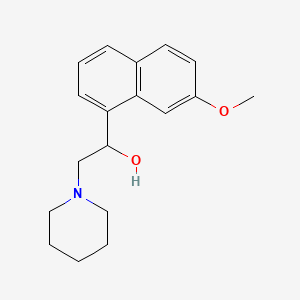
![1,3,3-Trimethyl-2-[2-[2-phenyl-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]indole;perchlorate](/img/structure/B13954936.png)
![2-[4-(Heptyloxy)phenyl]-5-octylpyrimidine](/img/structure/B13954940.png)

![N-{2-[(2-methoxyethyl)-methyl-amino]-4-oxo-4H-quinazolin-3-yl}-2-(4-trifluoromethylphenyl)acetamide](/img/structure/B13954965.png)
